![molecular formula C10H11Cl2NO B167611 N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 5583-49-3](/img/structure/B167611.png)
N-[1-(3,4-dichlorophenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dichlorophenyl)ethyl]acetamide, also known as DCEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCEA is a derivative of acetamide and is synthesized through a specific method that involves the use of certain reagents and solvents.
作用機序
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
生化学的および生理学的効果
Studies have shown that N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been found to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may have a positive effect on mood and cognitive function.
実験室実験の利点と制限
One advantage of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to exhibit potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many future directions for the study of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. One potential area of research is the development of new antibiotics based on the structure of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide and its potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential use of N-[1-(3,4-dichlorophenyl)ethyl]acetamide in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-[1-(3,4-dichlorophenyl)ethyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its antibacterial and antifungal properties, potential use in the treatment of neurological disorders, and potential use in the development of new anti-inflammatory drugs. While there are advantages and limitations to using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments, there are many future directions for the study of this compound.
合成法
The synthesis method of N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate product is then reacted with ethylamine to form N-[1-(3,4-dichlorophenyl)ethyl]acetamide. The final product is purified through recrystallization using a suitable solvent.
科学的研究の応用
N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been studied for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential use in the development of new anti-inflammatory drugs.
特性
CAS番号 |
5583-49-3 |
|---|---|
製品名 |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
分子式 |
C10H11Cl2NO |
分子量 |
232.1 g/mol |
IUPAC名 |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14) |
InChIキー |
LSCBJAULQSUFSZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
正規SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



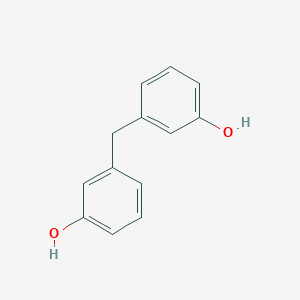
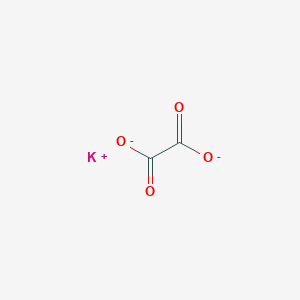
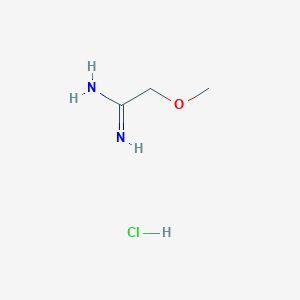
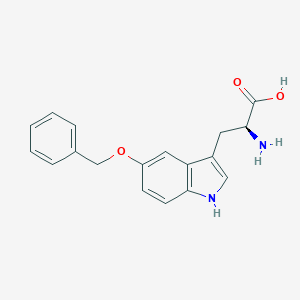
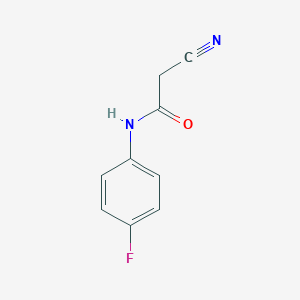
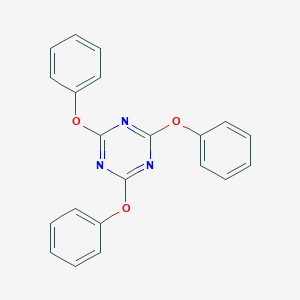
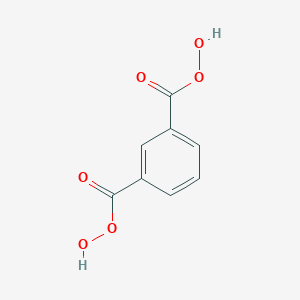
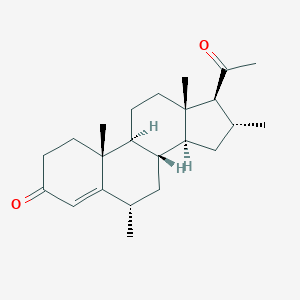
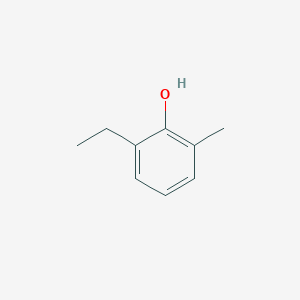
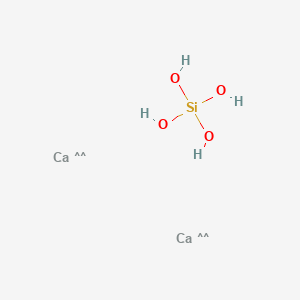
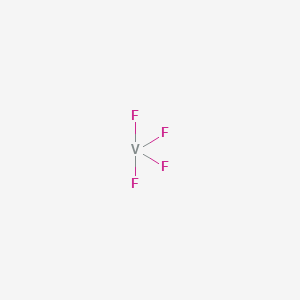
![4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B167555.png)
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)